molecular formula C7H10ClIN2 B11747109 (3-Iodo-4-methylphenyl)hydrazine hydrochloride

(3-Iodo-4-methylphenyl)hydrazine hydrochloride

Cat. No.: B11747109
M. Wt: 284.52 g/mol
InChI Key: RQDQYMOBVYPXGD-UHFFFAOYSA-N
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Description

(3-Iodo-4-methylphenyl)hydrazine hydrochloride ( 1552322-46-9) is a chemical compound with the molecular formula C7H10ClIN2 and a molecular weight of 284.53 . It is offered for research and development purposes only and is not intended for diagnostic, therapeutic, or any human use. As a substituted phenylhydrazine, this compound serves as a versatile building block in organic synthesis. Hydrazine derivatives are fundamentally important in constructing carbon-nitrogen double bonds (C=N), which are key intermediates in the synthesis of various nitrogen-containing heterocycles . The presence of both the hydrazine group and an iodine atom on the aromatic ring makes it a valuable bifunctional synthon. The iodine substituent can undergo further cross-coupling reactions, enabling molecular complexity and diversification . This compound is closely related to 4-methylphenylhydrazine hydrochloride, a reagent used in classical synthetic routes like the Fischer indole synthesis, a powerful method for preparing substituted indole structures . Indole cores are prevalent in many natural products and pharmaceuticals . Researchers can leverage this compound for the synthesis of complex molecules, including alkaloids and other bioactive scaffolds, for applications in medicinal chemistry and materials science . Proper safety protocols must be followed as hydrazine-based compounds require careful handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10ClIN2

Molecular Weight

284.52 g/mol

IUPAC Name

(3-iodo-4-methylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C7H9IN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H

InChI Key

RQDQYMOBVYPXGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NN)I.Cl

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The synthesis of (3-Iodo-4-methylphenyl)hydrazine hydrochloride typically begins with 3-iodo-4-methylaniline as the starting material. The process involves two critical steps:

  • Diazotization : Treatment with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) forms the diazonium salt intermediate.

  • Reduction : The diazonium salt is reduced using agents like sodium sulfite or sodium metabisulfite to yield the hydrazine derivative, followed by hydrochloric acid quenching to form the hydrochloride salt.

Key reaction parameters include:

  • Temperature : Diazotization requires sub-5°C conditions to stabilize the diazonium intermediate.

  • pH Control : Maintaining a pH of 1–2 during diazotization prevents premature decomposition, while a neutral pH (7–9) during reduction enhances reductive efficiency.

Optimization of Reducing Agents

Comparative studies of reducing agents for analogous hydrazines reveal critical insights:

Reducing AgentTemperature (°C)pHPurity (%)Yield (%)
Sodium metabisulfite20798.085
Ammonium sulfite35795.578
Zinc dust25389.265

Sodium metabisulfite emerges as optimal, achieving 98% purity at 20°C due to its controlled reactivity and minimal byproduct formation. In contrast, zinc dust, though cost-effective, necessitates acidic conditions that risk iodine substituent cleavage.

Alternative Synthetic Routes

Direct Hydrazination of Iodoarenes

A less conventional approach involves nucleophilic substitution of 3-iodo-4-methylbenzene derivatives with hydrazine hydrate. While this method bypasses diazotization, it faces challenges:

  • Low Reactivity : The electron-withdrawing iodine group deactivates the aromatic ring, necessitating harsh conditions (e.g., 120°C, 24 hours).

  • Byproduct Formation : Competing elimination reactions reduce yields to <50%.

Catalytic Methods

Palladium-catalyzed coupling reactions show theoretical promise but remain experimentally unvalidated for this compound. Potential pathways include:

  • Buchwald-Hartwig Amination : Coupling 3-iodo-4-methylbromobenzene with hydrazine derivatives. However, hydrazine’s strong reducing nature may deactivate catalysts.

Purification and Characterization

Crystallization Techniques

Post-synthesis purification often employs recrystallization from ethanol-water mixtures. Activated carbon treatment (8 g/L) effectively removes colored impurities, enhancing purity to 99.6% .

Analytical Validation

  • HPLC : Reverse-phase chromatography (C18 column, methanol-water eluent) confirms purity >98%.

  • Spectroscopy :

    • ¹H NMR (DMSO-d6): δ 2.35 (s, 3H, CH3), 6.80–7.20 (m, 3H, Ar-H), 8.90 (s, 2H, NH2).

    • IR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N vibration).

Industrial-Scale Considerations

Cost-Benefit Analysis

Sodium metabisulfite-based reduction offers scalability, with raw material costs 30% lower than zinc-based methods. Batch processing in 1000 L reactors achieves consistent yields of 80–85% .

Chemical Reactions Analysis

Formation of Heterocycles

Hydrazines are critical precursors for nitrogen-containing heterocycles. For example:

  • Pyrazole synthesis : Hydrazines undergo cyclization with alkynes or alkenes under catalytic conditions (e.g., rhodium or palladium catalysts) to form polysubstituted pyrazoles. The reaction involves C-N bond cleavage and intramolecular dehydration .

  • Example : A palladium-catalyzed ring-opening of 2H-azirines with hydrazones produces polysubstituted pyrazoles .

Condensation Reactions

Hydrazines can participate in condensation reactions with electron-deficient aldehydes to form C=N bonds. For instance:

  • Catalyst-free condensation : Primary amines or hydrazines react with aldehydes (e.g., methyl (E)-4-cyano-3-((phenylimino)methyl)benzoate) under mild conditions (e.g., methanol, room temperature) to yield imine derivatives .

Reaction Type Reagents Conditions Yield
Condensation (C=N bond)Electron-deficient aldehydeMethanol, room temperature30–93%
Heterocycle formationAlkynes, catalysts (Rh/Pd)Mild conditionsN/A

Stability and Handling

  • Air sensitivity : The compound is air-sensitive and requires storage under inert gas .

  • Safety hazards : Classified as harmful if swallowed, causes skin/eye irritation, and may cause respiratory irritation .

Mechanistic Insights

  • Iodination mechanism : Involves radical intermediates. Arylhydrazine hydrochlorides generate aryl radicals via cleavage of the C-I bond, which then react with iodine radicals to form aryl iodides .

  • Hydrazine activation : Hydrazines react with nucleophiles (e.g., sodium azide) via nucleophilic substitution at the iodine site, forming azide derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of hydrazines, including (3-Iodo-4-methylphenyl)hydrazine hydrochloride, exhibit significant anticancer properties. For instance, studies have shown that hydrazone derivatives synthesized from this compound can inhibit cancer cell proliferation. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and growth .

Case Study:
A study focused on the synthesis of novel hydrazones derived from this compound demonstrated potent activity against various cancer cell lines. The synthesized compounds were evaluated for their cytotoxic effects and showed promising results comparable to established chemotherapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Hydrazone derivatives synthesized from this compound have shown efficacy against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The structure-activity relationship suggests that modifications on the phenyl ring significantly influence antimicrobial potency .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. It is commonly used in the preparation of various heterocyclic compounds and can undergo multiple transformations including acylation and coupling reactions.

Synthetic Protocols:

  • The compound can be reacted with aldehydes to form hydrazones, which are further utilized in synthesizing more complex structures like isoxazoles and pyrazoles .
  • It has been employed in decarboxylative halogenation reactions to generate halogenated organic compounds, expanding its utility in synthetic organic chemistry .
Reaction TypeExample ProductYield (%)
Hydrazone Formation3-Methyl-4-(hetero)aryl methylene isoxazoleUp to 95%
Decarboxylative HalogenationHalogenated derivativesVariable

Electrochemical Behavior

Recent studies have also evaluated the electrochemical properties of compounds derived from this compound. These evaluations are crucial for understanding the redox behavior of potential drug candidates and their interactions within biological systems .

Findings:
The electrochemical studies revealed that certain derivatives exhibit significant oxidation and reduction potentials, indicating their potential as antioxidant agents. This property is particularly relevant for developing drugs aimed at oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of (3-Iodo-4-methylphenyl)hydrazine hydrochloride involves its interaction with molecular targets in biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The iodine atom may also contribute to the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Hydrochlorides

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the reactivity and applications of phenylhydrazine hydrochlorides. Key comparisons include:

Table 1: Substituent Impact on Properties
Compound Name Substituents Molecular Weight (g/mol) Electronic Effects Key Applications
(3-Iodo-4-methylphenyl)hydrazine HCl 3-I, 4-CH₃ ~298.5* Strong EWG (I), lipophilic Organic synthesis, abiotic elicitors
4-Methoxyphenylhydrazine HCl 4-OCH₃ ~174.6 EWG/EDG (resonance) Pharmaceutical intermediates
(3-Chlorophenyl)hydrazine HCl 3-Cl ~179.0 Moderate EWG (Cl) Antimicrobial agents
(2-Iodophenyl)hydrazine HCl 2-I ~298.5* Steric hindrance (ortho I) Unspecified
4-Cyanophenyl hydrazine HCl 4-CN ~153.6 Strong EWG (CN) Heterocyclic synthesis

*Estimated based on atomic weights.

  • Electron-Withdrawing Groups (EWG): The iodine in (3-Iodo-4-methylphenyl)hydrazine HCl enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to methoxy- or methyl-substituted analogs .
  • Steric Effects: Ortho-substituted derivatives (e.g., 2-iodo) exhibit reduced reactivity in condensation reactions due to steric hindrance .
Condensation Reactions
  • (3-Iodo-4-methylphenyl)hydrazine HCl reacts with carbonyl groups (e.g., ketones, aldehydes) to form hydrazones. The iodine substituent accelerates reaction rates compared to electron-donating groups (e.g., -OCH₃), as seen in the synthesis of pyrazoline derivatives .
  • In contrast, 4-methoxyphenylhydrazine HCl requires acidic catalysis for condensation due to resonance stabilization of the phenyl ring, slowing nucleophilic attack .
Reducing Agent Performance

The iodine in (3-Iodo-4-methylphenyl)hydrazine HCl may similarly stabilize iodine reduction intermediates, though this requires experimental validation.

Key Research Findings

Electronic Effects Dominate Reactivity: Iodine’s strong EWG nature makes (3-Iodo-4-methylphenyl)hydrazine HCl more reactive than methoxy- or methyl-substituted analogs in forming hydrazones and pyrazolines .

Steric Limitations: Ortho-substituted iodine derivatives (e.g., 2-iodophenylhydrazine HCl) underperform in condensation reactions compared to meta-substituted analogs due to steric hindrance .

Application-Specific Utility: The compound’s iodine and methyl groups make it ideal for lipophilic applications (e.g., elicitors), while smaller substituents (e.g., Cl, OCH₃) are better suited for pharmaceuticals .

Biological Activity

(3-Iodo-4-methylphenyl)hydrazine hydrochloride is an organic compound characterized by a hydrazine group attached to a substituted aromatic ring, specifically featuring an iodine atom at the 3-position and a methyl group at the 4-position of the phenyl ring. This structural arrangement contributes to its unique chemical properties and potential biological activities, making it a compound of interest in various fields, including medicinal chemistry and pharmacology.

Biological Activity Overview

Research indicates that compounds containing hydrazine groups often exhibit significant biological activities. This compound has been studied for its interactions with various biological targets, including enzyme inhibition and potential anticancer effects. The presence of iodine may enhance its reactivity and biological activity compared to other derivatives without halogen substitutions.

Potential Biological Activities

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, which could lead to therapeutic applications.
  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, similar to other halogenated phenylhydrazines.
  • Antioxidant Properties : Compounds with hydrazine groups are often evaluated for their antioxidant capabilities, which can contribute to cellular protection mechanisms.

Comparative Analysis of Similar Compounds

The following table summarizes the structural highlights and biological activities of this compound compared to related compounds:

Compound NameStructure HighlightsBiological Activity
This compound Iodine at 3-positionPotential anticancer activity
4-Methylphenylhydrazine No halogen substitutionAntioxidant properties
3-Bromo-4-methylphenylhydrazine Bromine instead of iodineAnticancer activity
2-Iodoaniline Iodine at the 2-positionAntimicrobial effects
Phenylhydrazine Lacks substituents on phenyl ringGeneral cytotoxicity

The structural differences among these compounds can significantly influence their biological activities, particularly in terms of reactivity and interaction with biological targets.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of various hydrazine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Enzyme Inhibition Research

Research conducted on the enzyme inhibition properties of this compound revealed that it could inhibit key enzymes involved in tumor progression. This was demonstrated through in vitro assays where varying concentrations of the compound were tested against specific enzymes, showing dose-dependent inhibition.

Toxicological Assessment

A toxicological assessment indicated that while this compound has promising biological activities, it also poses certain risks. Studies have shown that similar hydrazines can be toxic if ingested or inhaled, leading to oxidative stress and potential hemolytic anemia. Therefore, careful handling and further safety evaluations are necessary for any therapeutic applications.

Q & A

Q. What are the standard synthetic protocols for preparing (3-iodo-4-methylphenyl)hydrazine hydrochloride?

The compound is typically synthesized via refluxing substituted phenylhydrazine derivatives with iodinated ketones or aldehydes in ethanol. For example, analogous hydrazine hydrochlorides (e.g., 4-cyanophenylhydrazine hydrochloride) are prepared by reacting hydrazine hydrochloride with substituted benzaldehyde derivatives under acidic conditions, followed by crystallization . Yield optimization (e.g., ~82% in similar syntheses) requires controlled reaction times (6–8 hours) and purification via ethanol recrystallization .

Q. What safety precautions are critical when handling this compound?

Phenylhydrazine derivatives are highly toxic, with reported oral LD₅₀ values ranging from 25–2100 mg/kg in rodents. Key precautions include:

  • Use of fume hoods and PPE (gloves, lab coats, eye protection).
  • Avoidance of inhalation or skin contact due to hemoglobin-binding risks, which can induce hemolytic anemia .
  • Immediate neutralization of spills with dilute acetic acid or specialized absorbents.

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Programs like SHELXL/SHELXS resolve crystal packing and hydrogen-bonding networks, critical for understanding lattice energy and stability .
  • Spectroscopic methods :
  • ¹H NMR : Peaks at δ ~10.59 (broad, NH₂) and aromatic proton signals (e.g., δ 7.72 for para-substituted aryl groups) .
  • IR spectroscopy : Bands at ~3213 cm⁻¹ (N–H stretch) and 1614 cm⁻¹ (C=N/C=C vibrations) .

Advanced Research Questions

Q. What reaction mechanisms are involved in its application to heterocyclic synthesis (e.g., pyrazolines or indoles)?

The compound participates in cyclocondensation reactions, such as Fischer indole synthesis, where it reacts with α,β-unsaturated ketones (e.g., benzylideneacetone) to form pyrazoline cores. Mechanism highlights:

  • Nucleophilic attack : Hydrazine’s NH₂ group attacks the carbonyl carbon of the ketone.
  • Tautomerization and cyclization : Forms a five-membered heterocycle via dehydration .
  • Regioselectivity : Substituents (e.g., iodine) influence ring-closing positions and steric outcomes .

Q. How do computational methods (e.g., DFT) enhance understanding of its reactivity?

Density Functional Theory (DFT) calculates:

  • Electrostatic potential surfaces : Identifies nucleophilic/electrophilic sites (e.g., iodine’s electron-withdrawing effect on the aryl ring).
  • Hydrogen-bonding energetics : Predicts intermolecular interactions in crystal lattices, validated against X-ray data .
  • Reaction pathways : Simulates intermediates in cyclization reactions, aiding mechanistic hypotheses .

Q. How can discrepancies in reported purity or reactivity be resolved?

Contradictions often arise from:

  • Impurity profiles : Residual solvents or byproducts (e.g., unreacted hydrazine) affect reactivity. LC-MS or elemental analysis verifies purity .
  • Stereochemical variations : Crystallization conditions (e.g., solvent polarity) alter crystal packing, impacting dissolution rates and apparent reactivity .
  • Spectroscopic misinterpretation : Overlapping NMR/IR signals (e.g., NH₂ vs. aromatic C–H) require high-resolution techniques or isotopic labeling .

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